molecular formula C5H11ClN4O2 B103601 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea CAS No. 16813-41-5

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea

Cat. No. B103601
CAS RN: 16813-41-5
M. Wt: 194.62 g/mol
InChI Key: FBEHXFQFBLYAOC-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea, also known as CCNU, is a chemotherapy drug used in the treatment of various types of cancer. CCNU is a member of the nitrosourea family of drugs and has been shown to be effective in the treatment of brain tumors, lymphomas, and lung cancer.

Mechanism Of Action

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea works by damaging the DNA of cancer cells, which prevents them from dividing and growing. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea forms cross-links between DNA strands, which leads to the death of cancer cells.

Biochemical And Physiological Effects

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been shown to have a number of biochemical and physiological effects on the body. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can cause bone marrow suppression, which can lead to decreased white blood cell counts. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also cause liver toxicity and gastrointestinal side effects.

Advantages And Limitations For Lab Experiments

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is a useful tool in laboratory experiments because of its ability to damage DNA. However, 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea can also be toxic to cells and can cause side effects, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea. One area of research is the development of new formulations of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea that may be more effective in the treatment of cancer. Another area of research is the development of new drugs that work in a similar way to 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea but may have fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea and how it interacts with cancer cells.

Synthesis Methods

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is synthesized through the reaction of 1,3-dimethylurea with 2-chloroethyl isocyanate in the presence of a base. The resulting product is then treated with nitrous acid to form the final compound.

Scientific Research Applications

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has been extensively studied for its effectiveness in the treatment of various types of cancer. Research has shown that 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea is effective in the treatment of brain tumors, lymphomas, and lung cancer. 1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea has also been shown to be effective in combination with other chemotherapy drugs.

properties

CAS RN

16813-41-5

Product Name

1-(2-Chloroethyl)-3-(methylcarbamoylamino)urea

Molecular Formula

C5H11ClN4O2

Molecular Weight

194.62 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(methylcarbamoylamino)urea

InChI

InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12)

InChI Key

FBEHXFQFBLYAOC-UHFFFAOYSA-N

SMILES

CNC(=O)NNC(=O)NCCCl

Canonical SMILES

CNC(=O)NNC(=O)NCCCl

synonyms

Biurea, 1-(2-chloroethyl)-6-methyl-

Origin of Product

United States

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